Cas no 1794752-81-0 (4-METHOXYPYRIMIDIN-5-AMINE HCL)
4-METHOXYPYRIMIDIN-5-AMINE HCL Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxypyrimidin-5-amine hydrochloride
- MFCD16872077
- SB57039
- 5-AMINO-4-METHOXYPYRIMIDINE HYDROCHLORIDE
- 4-METHOXYPYRIMIDIN-5-AMINE HCL
- 4-methoxypyrimidin-5-aminehydrochloride
- 1794752-81-0
- 4-methoxypyrimidin-5-amine;hydrochloride
- AKOS027337385
- AS-30639
-
- MDL: MFCD16872077
- Inchi: 1S/C5H7N3O.ClH/c1-9-5-4(6)2-7-3-8-5;/h2-3H,6H2,1H3;1H
- InChI Key: AHXOXMTVHUHFIH-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C(=CN=CN=1)N
Computed Properties
- Exact Mass: 161.0355896g/mol
- Monoisotopic Mass: 161.0355896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 88.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61Ų
4-METHOXYPYRIMIDIN-5-AMINE HCL Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-METHOXYPYRIMIDIN-5-AMINE HCL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB446170-1 g |
4-Methoxypyrimidin-5-amine hydrochloride; min. 95% |
1794752-81-0 | 1g |
€695.00 | 2023-04-22 | ||
| Chemenu | CM511575-1g |
4-Methoxypyrimidin-5-amine hydrochloride |
1794752-81-0 | 97% | 1g |
$553 | 2023-03-26 | |
| abcr | AB446170-1g |
4-Methoxypyrimidin-5-amine hydrochloride, min. 95%; . |
1794752-81-0 | 1g |
€695.00 | 2025-04-20 | ||
| Fluorochem | 330670-250mg |
4-METHOXYPYRIMIDIN-5-AMINE HCL |
1794752-81-0 | 95.0% | 250mg |
£383.00 | 2023-04-12 | |
| Fluorochem | 330670-1g |
4-METHOXYPYRIMIDIN-5-AMINE HCL |
1794752-81-0 | 95.0% | 1g |
£960.00 | 2023-04-12 | |
| A2B Chem LLC | AX62307-100mg |
4-Methoxypyrimidin-5-amine hydrochloride |
1794752-81-0 | 95% | 100mg |
$120.00 | 2024-04-20 | |
| A2B Chem LLC | AX62307-250mg |
4-Methoxypyrimidin-5-amine hydrochloride |
1794752-81-0 | 95% | 250mg |
$203.00 | 2024-04-20 | |
| A2B Chem LLC | AX62307-1g |
4-Methoxypyrimidin-5-amine hydrochloride |
1794752-81-0 | 95% | 1g |
$547.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 24306-0.25g |
4-METHOXYPYRIMIDIN-5-AMINE HCL |
1794752-81-0 | nan | 0.25g |
¥3000.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 24306-1g |
4-METHOXYPYRIMIDIN-5-AMINE HCL |
1794752-81-0 | nan | 1g |
¥7524.00 | 2025-04-17 |
4-METHOXYPYRIMIDIN-5-AMINE HCL Suppliers
4-METHOXYPYRIMIDIN-5-AMINE HCL Related Literature
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 4-METHOXYPYRIMIDIN-5-AMINE HCL
4-Methoxypyrimidin-5-amine HCl: A Comprehensive Overview
4-Methoxypyrimidin-5-amine HCl, also known by its CAS number 1794752-81-0, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their roles in various biological processes and as building blocks in drug discovery. The molecule consists of a pyrimidine ring substituted with a methoxy group at the 4-position and an amino group at the 5-position, with the hydrochloride salt form being commonly used in research and development.
The synthesis of 4-methoxypyrimidin-5-amine HCl involves a series of well-established organic chemistry techniques. Researchers often employ nucleophilic substitution or condensation reactions to construct the pyrimidine ring, followed by functionalization to introduce the methoxy and amino groups. The hydrochloride salt is typically formed by protonating the amine group under acidic conditions, which enhances solubility and stability for further studies. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses, reducing production costs and improving yields.
One of the most promising applications of 4-methoxypyrimidin-5-amine HCl lies in its potential as a lead compound in drug discovery. Pyrimidine derivatives are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for anti-cancer drug development. Additionally, its ability to modulate ion channels has sparked interest in its potential use for treating neurological disorders such as epilepsy and chronic pain.
In recent years, researchers have also explored the use of 4-methoxypyrimidin-5-amine HCl in materials science. The compound's aromatic structure and functional groups make it suitable for incorporation into organic semiconductors and optoelectronic materials. For example, studies have demonstrated that films made from this compound exhibit favorable charge transport properties, which could be leveraged in the development of flexible electronics and sensors. Furthermore, its thermal stability and mechanical robustness make it a viable candidate for high-performance materials under harsh conditions.
The pharmacokinetic properties of 4-methoxypyrimidin-5-amine HCl have been extensively studied to assess its suitability as a therapeutic agent. Preclinical studies indicate that the compound has moderate bioavailability when administered orally, with reasonable absorption rates in preclinical models. However, its half-life is relatively short, necessitating further optimization to improve its pharmacokinetic profile for clinical applications. Researchers are currently investigating strategies such as prodrug design and controlled-release formulations to address these limitations.
In terms of safety assessment, preliminary toxicological studies suggest that 4-methoxypyrimidin-5-amine HCl exhibits low acute toxicity at doses relevant to therapeutic use. However, long-term toxicity studies are still underway to fully characterize its safety profile. Regulatory agencies require comprehensive toxicological data before this compound can progress to clinical trials, emphasizing the need for rigorous testing and validation.
The global market for pyrimidine derivatives is growing rapidly due to increasing demand from pharmaceuticals, agrochemicals, and specialty chemicals industries. As a key player in this market, 4-methoxypyrimidin-5-amine HCl is expected to drive innovation across multiple sectors. Its versatility as both a drug candidate and a material precursor positions it as a valuable asset in diverse industrial applications.
In conclusion, 4-methoxypyrimidin-5-amine HCl, CAS number 1794752-81-0, represents a versatile chemical entity with significant potential across various fields. From drug discovery to materials science, this compound continues to be a focal point of research due to its unique properties and broad applicability. As advancements in synthetic methods and application development progress, we can expect even greater contributions from this compound in addressing pressing challenges in science and industry.
1794752-81-0 (4-METHOXYPYRIMIDIN-5-AMINE HCL) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)